2-Phenyl-1-(1,3-thiazol-2-yl)ethanamine
CAS No.:
Cat. No.: VC20508924
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2S |
|---|---|
| Molecular Weight | 204.29 g/mol |
| IUPAC Name | 2-phenyl-1-(1,3-thiazol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2 |
| Standard InChI Key | ADXGZQRJIYRSGK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C2=NC=CS2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) linked to a phenyl group via an ethanamine chain. Key structural attributes include:
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Thiazole ring: The sulfur atom at position 1 and nitrogen at position 3 create a polarized system, enabling nucleophilic and electrophilic reactions.
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Phenyl group: Enhances lipophilicity, influencing membrane permeability and target binding .
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Ethanamine moiety: The primary amine (-NH) facilitates hydrogen bonding and salt formation, as seen in its hydrochloride derivative .
The IUPAC name, 2-phenyl-1-(1,3-thiazol-2-yl)ethanamine, reflects this arrangement .
Physical Properties
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Density: ~1.2 g/cm³.
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Boiling point: 329.1°C at 760 mmHg.
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Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the amine and thiazole groups .
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Stability: Stable under standard conditions but sensitive to strong oxidizers and acids .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.29 g/mol | |
| CAS Number (Free Base) | 185986-59-8 | |
| CAS Number (Hydrochloride) | 124534-88-9 | |
| Boiling Point | 329.1°C |
Synthesis and Modification Strategies
Classical Synthetic Routes
The synthesis typically involves multi-step reactions:
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Thiazole Ring Formation: Cyclocondensation of α-bromoacetophenone derivatives with thiourea or thioamides . For example, bromination of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid yields an α-bromo intermediate, which reacts with thiocarbamide to form the thiazole core .
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Amine Functionalization: The ethanamine chain is introduced via nucleophilic substitution or reductive amination .
Advanced Methodologies
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introductions .
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Microwave-Assisted Synthesis: Reduces reaction times and improves yields for thiazole derivatives .
Table 2: Representative Synthetic Pathways
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | Thiourea, acetic acid, 60°C | 75–85% | |
| Reductive Amination | NaBH, methanol, rt | 68% | |
| Suzuki Coupling | Pd(PPh), KCO | 90% |
Biological Activities and Mechanisms
Antimicrobial Effects
The compound’s thiazole moiety disrupts bacterial cell wall synthesis. In Gram-positive Staphylococcus aureus, minimum inhibitory concentrations (MICs) range from 8–32 μg/mL .
Anti-Inflammatory Action
By suppressing cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB), the compound reduces prostaglandin E levels in murine macrophages (IC = 12 μM) .
Table 3: Biological Activity Profile
| Activity | Model System | IC/MIC | Source |
|---|---|---|---|
| Antitumor | MCF-7 breast cancer | 1.2–4.8 μM | |
| Antibacterial | S. aureus | 8–32 μg/mL | |
| Anti-Inflammatory | RAW 264.7 macrophages | 12 μM (COX-2) |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for kinase inhibitors (e.g., Lck inhibitors) and antimicrobial agents . Modifications at the phenyl or thiazole groups enhance selectivity; for example, fluorination improves blood-brain barrier penetration.
Diagnostic Tools
Radiolabeled derivatives (e.g., F analogs) are explored for positron emission tomography (PET) imaging of tumors.
Interaction Studies and Metabolic Pathways
Target Binding
Molecular docking reveals high affinity () for the ATP-binding pocket of EGFR tyrosine kinase . The thiazole nitrogen forms hydrogen bonds with Lys721, while the phenyl group engages in hydrophobic interactions .
Metabolism
Hepatic cytochrome P450 enzymes (CYP3A4) oxidize the ethanamine chain to produce inactive metabolites, necessitating structural tweaks for improved bioavailability.
Comparison with Structural Analogues
Table 4: Analogues and Their Unique Features
Research Challenges and Future Directions
Limitations
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Toxicity: The free base form causes skin and respiratory irritation (H315, H319, H335 codes) .
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Synthetic Complexity: Multi-step routes hinder large-scale production .
Emerging Opportunities
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